![molecular formula C18H21NO4 B12288094 4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy- CAS No. 38848-21-4](/img/structure/B12288094.png)

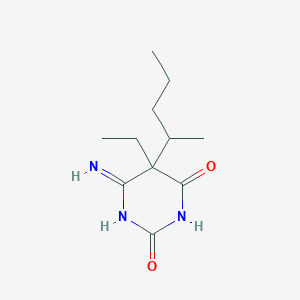

4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-

Übersicht

Beschreibung

Cephalotaxine-13C,d3 is a labeled analogue of cephalotaxine, a natural alkaloid isolated from the Cephalotaxus species. This compound is primarily used in scientific research due to its antiviral and antitumor properties . The labeling with carbon-13 and deuterium (d3) allows for detailed metabolic and pharmacokinetic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cephalotaxine-13C,d3 involves several steps, including the oxidative ring-opening of a furan, which unveils an amine-tethered dicarbonyl. This intermediate undergoes a spontaneous transannular Mannich cyclization, forming the cephalotaxine substructure in a single operation with a 60% yield . The final product is obtained through a Noyori reduction, which provides excellent enantioselectivity .

Industrial Production Methods: Industrial production of cephalotaxine-13C,d3 is typically achieved through semi-synthetic methods. The compound is derived from plant-extracted cephalotaxine, which is then labeled with carbon-13 and deuterium. This method ensures a high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cephalotaxin-13C,d3 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die oxidative Ringöffnung eines Furans ist ein Schlüsselschritt in seiner Synthese . Darüber hinaus kann die Verbindung an Mannich-Cyclisierungsreaktionen teilnehmen, wobei komplexe polycyclische Strukturen gebildet werden .

Gängige Reagenzien und Bedingungen:

Oxidation: Die Furanoxidation wird typischerweise unter Verwendung von Oxidationsmitteln wie m-Chlorperbenzoesäure (m-CPBA) durchgeführt.

Reduktion: Die Noyori-Reduktion verwendet chirale Katalysatoren, um eine hohe Enantioselektivität zu erreichen.

Substitution: Die Mannich-Cyclisierung beinhaltet die Verwendung von Amin-verknüpften Dicarbonyl-Zwischenprodukten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Cephalotaxin-Derivate, die in weiteren synthetischen Anwendungen und biologischen Studien verwendet werden .

Wissenschaftliche Forschungsanwendungen

Cephalotaxin-13C,d3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Cephalotaxin-13C,d3 entfaltet seine Wirkung hauptsächlich durch die Aktivierung von mitochondrialen Apoptose-Pfaden. Es reduziert das mitochondriale Membranpotential, reguliert das antiapoptotische Bcl-2-Protein herunter und reguliert das proapoptotische Bak-Protein hoch . Darüber hinaus beeinträchtigt es den Autophie-Fluss, indem es die lysosomale Ansäuerung blockiert, was die Apoptose in Leukämiezellen weiter fördert .

Ähnliche Verbindungen:

Homoharringtonin: Ein weiteres Alkaloid aus der Art Cephalotaxus, das zur Behandlung von Leukämie eingesetzt wird.

Deoxyharringtonin: Ein Derivat mit ähnlichen Antitumor-Eigenschaften.

Isoharringtonin: Bekannt für seine inhibitorische Aktivität gegen verschiedene Krebszelllinien.

Einzigartigkeit: Cephalotaxin-13C,d3 ist einzigartig aufgrund seiner stabilen Isotopenmarkierung, die detaillierte metabolische und pharmakokinetische Studien ermöglicht. Diese Markierung bietet einen erheblichen Vorteil in Forschungsanwendungen, da sie eine präzise Verfolgung und Analyse des Verhaltens der Verbindung in biologischen Systemen ermöglicht.

Wirkmechanismus

Cephalotaxine-13C,d3 exerts its effects primarily through the activation of mitochondrial apoptosis pathways. It reduces mitochondrial membrane potential, downregulates anti-apoptotic Bcl-2 protein, and upregulates pro-apoptotic Bak protein . Additionally, it impairs autophagy flow by blocking lysosomal acidification, further promoting apoptosis in leukemia cells .

Vergleich Mit ähnlichen Verbindungen

Homoharringtonine: Another alkaloid from the Cephalotaxus species, used in the treatment of leukemia.

Deoxyharringtonine: A derivative with similar antitumor properties.

Isoharringtonine: Known for its inhibitory activity against various cancer cell lines.

Uniqueness: Cephalotaxine-13C,d3 is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides a significant advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems.

Eigenschaften

IUPAC Name |

4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCVRSYJBNGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24316-19-6, 38848-21-4 | |

| Record name | Cephalotaxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cephalotaxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cephalotaxine, (.+-.)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)

![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)

![N-(3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride](/img/structure/B12288050.png)

![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)

![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)

![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)